2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 163.132 g/mol . This compound is part of a broader class of pyrano derivatives that exhibit a variety of biological activities, making them valuable in pharmaceutical research.
The compound can be synthesized through various methods, often involving reactions that yield derivatives with enhanced biological properties. Research has highlighted its potential as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair mechanisms within cells .
2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione belongs to the class of pyrano compounds, specifically those that incorporate both pyridine and dione functionalities. It is categorized under heterocyclic compounds due to its ring structure containing nitrogen atoms.
The synthesis of 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione can be achieved through various methods:
The synthesis often involves multiple steps including Knoevenagel condensation and electrocyclic ring closure. The reaction conditions are critical; for example, varying temperatures and catalyst concentrations can significantly affect yield and product purity.
The molecular structure of 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione features a fused bicyclic framework consisting of a pyridine ring fused to a pyranone structure. The compound exhibits keto-enol tautomerism due to the presence of carbonyl groups.
The compound participates in several chemical reactions that modify its structure or enhance its biological activity:
Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are employed to confirm the structures of synthesized derivatives. These techniques provide insights into functional groups present and confirm the integrity of the compound's structure.
The mechanism by which 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione exerts its biological effects is primarily through inhibition of PARP-1. By blocking this enzyme's activity, the compound disrupts DNA repair processes in cancer cells, leading to increased cell death when used in conjunction with DNA-damaging agents.
Studies have shown that derivatives of this compound exhibit promising anti-proliferative activity against various cancer cell lines such as MCF-7 and HCT116 . This highlights its potential as a therapeutic agent in oncology.
2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione has significant applications in medicinal chemistry:
Barbituric acid serves as a key precursor for constructing the pyrano[2,3-b]pyridine-2,4-dione core via one-pot MCRs with aldehydes and malononitrile. This approach exploits the high reactivity of barbituric acid’s acidic methylene group and carbonyl moieties. Under optimized conditions, aromatic aldehydes undergo Knoevenagel condensation with malononitrile to form arylidene intermediates, which subsequently undergo Michael addition with barbituric acid. This is followed by intramolecular cyclization and oxidation to yield 7-amino-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione derivatives—structurally related to the target scaffold. Reactions typically proceed in aqueous ethanol or solvent-free systems, achieving yields of 75–92% within 15–120 minutes [3] [9]. Electron-withdrawing groups on the aldehyde enhance electrophilicity and accelerate cyclization, while sterically hindered aldehydes reduce efficiency [9].
Table 1: Representative Pyrano[2,3-d]pyrimidine-diones via MCR
Entry | Aldehyde | Catalyst | Time (min) | Yield (%) | Urease IC₅₀ (μM) |
---|---|---|---|---|---|
4b | 4-Nitrobenzaldehyde | SBA-Pr-SO₃H | 15 | 92 | 19.45 |
4f | 3-Methylbenzaldehyde | SBA-Pr-SO₃H | 15 | 89 | 45.32 |
4k | 2,6-Dichlorobenzaldehyde | SBA-Pr-SO₃H | 20 | 85 | 32.17 |
Functionalized mesoporous silica (SBA-Pr-SO₃H) acts as a Brønsted acid nanocatalyst with high surface area (600–800 m²/g) and uniform pore distribution (∼6 nm). In solvent-free pyrano[2,3-b]pyridine synthesis, SBA-Pr-SO₃H facilitates proton transfer during Knoevenagel-Michael-cyclization sequences. The catalyst’s sulfonic acid groups activate carbonyl electrophiles, while its nanopores confine reactants, enhancing collision frequency. For example, condensations of barbituric acid, aldehydes, and malononitrile at 140°C achieve 85–95% yields within 15 minutes—significantly faster than uncatalyzed reactions (6–24 hours). The catalyst is recyclable for ≥5 cycles with <5% activity loss due to its rigid silica framework preventing leaching [3] [9]. Thermal gravimetric analysis confirms stability up to 350°C, ensuring integrity under reaction conditions [9].
Formal [3+3] cycloadditions between 4H-chromene-3-carbaldehydes and cyclic 1,3-dicarbonyl compounds (e.g., dimedone) provide a stereoselective route to pyrano-fused systems. Ammonium acetate serves as a dual-function catalyst: its acetate anion deprotonates the active methylene group of dicarbonyls, while the ammonium cation activates the aldehyde carbonyl via hydrogen bonding. This promotes Knoevenagel condensation at 80–100°C to form a vinylogous enone intermediate. Gibbs free energy calculations (ΔG ≈ −5.2 kcal/mol) confirm spontaneous 6π-electrocyclization, forming the pyrano[2,3-b]pyridine core. Yields range from 70–88%, with electron-rich aldehydes favoring cyclization kinetics [3].
The 6π-electrocyclization step is mechanistically critical for constructing the pyran ring. After Knoevenagel adduct formation, the enolizable 1,3-dicarbonyl moiety tautomerizes to a dienolate, which undergoes conrotatory ring closure. Density functional theory (DFT) studies reveal a low activation barrier (∼12 kcal/mol) for this step, explaining the reaction’s efficiency under mild conditions. The cis-stereochemistry of the pyran ring is stereoelectronically enforced by orbital symmetry constraints. This strategy tolerates diverse dicarbonyls, including 1,3-cyclohexanediones and barbituric acids, yielding spiro-fused or linearly annulated derivatives [3].
Substituents at C5 (aryl groups) and N1/N3 positions profoundly influence electronic distribution, stability, and bioactivity of the core scaffold:
Chiral alcohols appended to the pyridine ring are synthesized via chemoenzymatic cascades. Prochiral ketones (e.g., α-fluorinated acetylpyridines) are reduced enantioselectively using Lactobacillus kefir alcohol dehydrogenase (LK-ADH). This enzyme exhibits >95% ee for α-monofluoromethyl and α-difluoromethyl derivatives due to its large active site accommodating halogen bulk, but rejects α-trifluoromethyl groups. For example:
Table 2: LK-ADH Catalyzed Asymmetric Reductions
Ketone Substrate | Product Configuration | Yield (%) | ee (%) |
---|---|---|---|
2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | 93 | >99 |
2-(1,1-Difluoroacetyl)pyridine | (S)-1-(Pyridin-2-yl)-2,2-difluoroethanol | 95 | >99 |
4-(1,1-Difluoroacetyl)pyridine | (S)-1-(Pyridin-4-yl)-2,2-difluoroethanol | 60 | 95 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3